molecular formula C14H11F3N2O2S B15168931 Methanesulfonamide, N-[7-(trifluoromethyl)-9H-carbazol-2-yl]- CAS No. 872604-27-8

Methanesulfonamide, N-[7-(trifluoromethyl)-9H-carbazol-2-yl]-

Katalognummer: B15168931
CAS-Nummer: 872604-27-8
Molekulargewicht: 328.31 g/mol
InChI-Schlüssel: DDGRJURRJYZHPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methanesulfonamide, N-[7-(trifluoromethyl)-9H-carbazol-2-yl]- is a complex organic compound known for its unique chemical structure and properties This compound features a methanesulfonamide group attached to a carbazole ring system, which is further substituted with a trifluoromethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, N-[7-(trifluoromethyl)-9H-carbazol-2-yl]- typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids, bases, and specific catalysts to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry .

Analyse Chemischer Reaktionen

Types of Reactions

Methanesulfonamide, N-[7-(trifluoromethyl)-9H-carbazol-2-yl]- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .

Wissenschaftliche Forschungsanwendungen

Methanesulfonamide, N-[7-(trifluoromethyl)-9H-carbazol-2-yl]- has numerous applications in scientific research:

Wirkmechanismus

The mechanism by which Methanesulfonamide, N-[7-(trifluoromethyl)-9H-carbazol-2-yl]- exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s electron-withdrawing properties, influencing its reactivity and binding affinity. The methanesulfonamide moiety can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methanesulfonamide, N-[7-(trifluoromethyl)-9H-carbazol-2-yl]- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts.

Eigenschaften

CAS-Nummer

872604-27-8

Molekularformel

C14H11F3N2O2S

Molekulargewicht

328.31 g/mol

IUPAC-Name

N-[7-(trifluoromethyl)-9H-carbazol-2-yl]methanesulfonamide

InChI

InChI=1S/C14H11F3N2O2S/c1-22(20,21)19-9-3-5-11-10-4-2-8(14(15,16)17)6-12(10)18-13(11)7-9/h2-7,18-19H,1H3

InChI-Schlüssel

DDGRJURRJYZHPZ-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)C3=C(N2)C=C(C=C3)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.